molecular formula C16H25NO2.C4H6O4 B1663733 butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol CAS No. 448904-47-0

butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol

Cat. No.: B1663733
CAS No.: 448904-47-0
M. Wt: 381.5 g/mol
InChI Key: ORUUBRMVQCKYHB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Desvenlafaxine Succinate, an antidepressant agent, primarily targets serotonin and norepinephrine neurotransmitters in the brain . These neurotransmitters play a crucial role in regulating mood and mental well-being .

Mode of Action

Desvenlafaxine Succinate operates as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin and norepinephrine, preventing these neurotransmitters from being absorbed back into the nerve cells that released them . This results in increased levels of serotonin and norepinephrine in the brain, leading to improved mood and overall mental well-being .

Biochemical Pathways

It is known that the drug works by modulating the balance of monoamines, specifically serotonin and norepinephrine, in the brain . This modulation is thought to alleviate symptoms of major depressive disorder (MDD), a condition often associated with imbalances or deficiencies of these monoamines .

Pharmacokinetics

The pharmacokinetics of Desvenlafaxine Succinate are linear and dose-proportional in a dose range of 50 to 600 mg per day . The absolute oral bioavailability of the drug after oral administration is about 80% . The steady-state volume of distribution of Desvenlafaxine is 3.4 L/kg . It is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism . Approximately 45% of Desvenlafaxine is excreted unchanged in urine at 72 hours after oral administration .

Result of Action

The molecular and cellular effects of Desvenlafaxine Succinate’s action primarily involve the potentiation of serotonin and norepinephrine in the central nervous system . This potentiation is achieved through the inhibition of their reuptake, leading to increased levels of these neurotransmitters in the brain . This increase is associated with improved mood and overall mental well-being .

Action Environment

The action, efficacy, and stability of Desvenlafaxine Succinate can be influenced by various environmental factors. Additionally, the drug’s action may be influenced by the patient’s metabolic phenotype, as the pharmacokinetics of Desvenlafaxine were found to be similar in subjects with CYP2D6 poor and extensive metabolizer phenotypes .

Chemical Reactions Analysis

Types of Reactions: Desvenlafaxine succinate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Utilizes reducing agents to convert the compound into its reduced form.

    Substitution: Involves the replacement of one functional group with another under specific conditions.

Major Products Formed: The primary metabolic pathways for desvenlafaxine succinate include glucuronidation, oxidation, and N-demethylation . The major products formed are desvenlafaxine-O-glucuronide and other metabolites .

Properties

IUPAC Name

butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C4H6O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUUBRMVQCKYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701044359
Record name O-Desmethylvenlafaxine succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701044359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448904-47-0
Record name Desvenlafaxine succinate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448904470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Desmethylvenlafaxine succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701044359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESVENLAFAXINE SUCCINATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9E1T0BI90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Reactant of Route 2
butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Reactant of Route 3
butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Reactant of Route 4
butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Reactant of Route 5
butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Reactant of Route 6
butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol

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